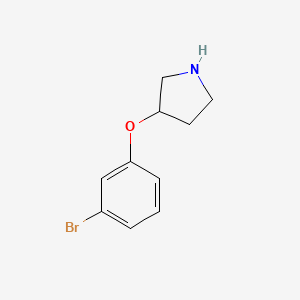
3-(3-Bromophenoxy)pyrrolidine
Übersicht
Beschreibung
3-(3-Bromophenoxy)pyrrolidine is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-Bromophenoxy)pyrrolidine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structure features a bromophenoxy group attached to a pyrrolidine ring, which contributes to its unique biological activity. This article explores its synthesis, biological activity, and potential applications based on recent studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHBrNO
- CAS Number : 946681-75-0
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromophenol with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The process can be summarized as follows:
- Reactants : 3-bromophenol, pyrrolidine
- Base : Sodium hydroxide or potassium carbonate
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Conditions : Room temperature to reflux
This method yields the desired product along with potential side products depending on the reaction conditions used.
This compound exhibits its biological activity primarily through interactions with specific proteins and enzymes. It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. This mechanism is crucial for its potential therapeutic applications.
Research Findings
Recent studies have highlighted several key areas of biological activity for this compound:
- Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes, which could be beneficial in drug development for diseases where these enzymes are overactive.
- Antimicrobial Activity : Preliminary tests indicate that it may possess antimicrobial properties, although further studies are required to quantify this effect against various pathogens .
Case Studies and Experimental Data
In vitro studies have been conducted to evaluate the antimicrobial efficacy of related compounds, providing insights into the potential of this compound:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 62.5 µg/mL |
| This compound | Escherichia coli | 125 µg/mL |
| This compound | Candida albicans | 31.25 µg/mL |
These results suggest that the compound may have significant activity against certain bacterial and fungal strains, warranting further investigation into its therapeutic potential.
Applications in Drug Development
Given its biological activities, this compound is being explored for various applications:
Eigenschaften
IUPAC Name |
3-(3-bromophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTUVIZNLSOEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663056 | |
| Record name | 3-(3-Bromophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-75-0 | |
| Record name | 3-(3-Bromophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















